![molecular formula C11H20N2 B1375178 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine CAS No. 1365836-29-8](/img/structure/B1375178.png)
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine
描述
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine is a bicyclic compound with the molecular formula C11H20N2 and a molecular weight of 180.29 g/mol . This compound is known for its unique structure, which combines a bicyclo[2.2.1]heptane ring system with a piperazine moiety. It has been utilized in various scientific experiments due to its distinctive properties.
准备方法
The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with piperazine under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the bicyclo[2.2.1]heptane derivative acts as an electrophile, and piperazine serves as the nucleophile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine has been extensively studied for its applications in various fields:
作用机制
The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been identified as a selective antagonist for the CXCR2 receptor, which is involved in various biological processes, including inflammation and cancer metastasis . The compound’s ability to bind to and inhibit this receptor highlights its potential therapeutic applications .
相似化合物的比较
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine can be compared with other bicyclic compounds containing piperazine moieties. Similar compounds include:
1-{Bicyclo[2.2.1]heptan-2-yl}methylamine: This compound shares the bicyclo[2.2.1]heptane ring system but has a methylamine group instead of piperazine.
1-{Bicyclo[2.2.1]heptan-2-yl}ethanol: Similar in structure but contains an ethanol group.
1-{Bicyclo[2.2.1]heptan-2-yl}amine: Another related compound with an amine group.
The uniqueness of this compound lies in its combination of the bicyclo[2.2.1]heptane ring with the piperazine moiety, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAVOYVMTSPJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



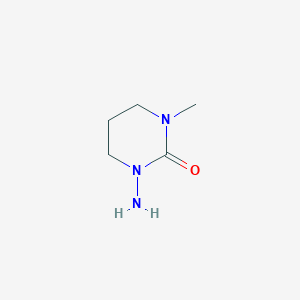
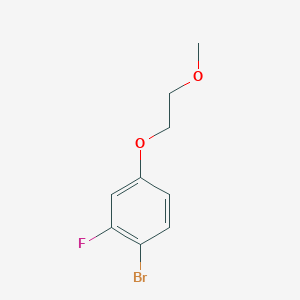
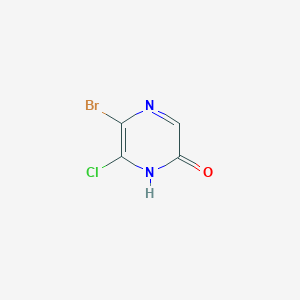

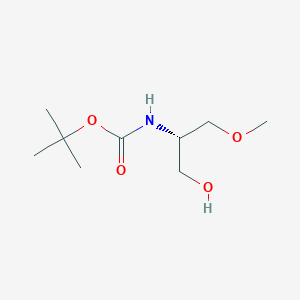
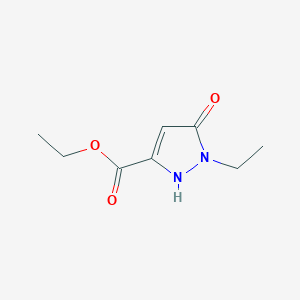
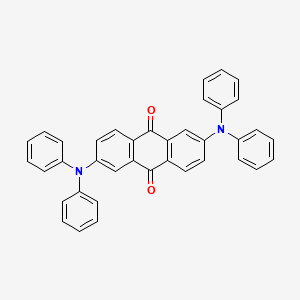
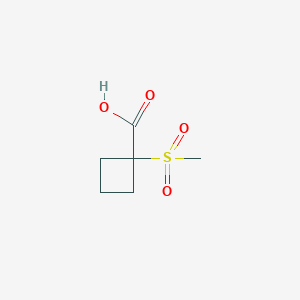

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
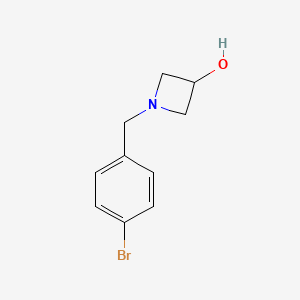
![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)
![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)
